2-(5-Chloro-2-fluorophenyl)ethylamine
Overview
Description
“2-(5-Chloro-2-fluorophenyl)ethylamine” is a chemical compound with the empirical formula C8H9ClFN . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular weight of “2-(5-Chloro-2-fluorophenyl)ethylamine” is 173.62 . The SMILES string representation of the molecule is NCCC1=CC(Cl)=CC=C1F .Chemical Reactions Analysis
Amines, such as “2-(5-Chloro-2-fluorophenyl)ethylamine”, can act as nucleophiles. They can react with halogenoalkanes to form a complex series of reactions, producing secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical And Chemical Properties Analysis
“2-(5-Chloro-2-fluorophenyl)ethylamine” is a solid at room temperature . Its melting point is between 187-191 °C .Scientific Research Applications
Synthesis and Chemical Properties
Asymmetric Synthesis : A method for the asymmetric synthesis of enantiomerically pure 1-(2-fluorophenyl)-ethylamine is described, starting from 2-fluoro-acetophenone and yielding enantiomerically pure secondary amines after hydrogenation and hydrogenolytic cleavage (Bringmann & Geisler, 1990).
Thrombin Inhibitors : 2-(2-Chloro-6-fluorophenyl)acetamides, with structural similarities to 2-(5-Chloro-2-fluorophenyl)ethylamine, are potent thrombin inhibitors, suggesting potential applications in inhibiting thrombin (Lee et al., 2007).
Biological and Medicinal Applications
Antitrypanosomal Activity : Thiazol-2-ethylamine compounds, related to the 2-fluorophenyl moiety, have shown potential in antitrypanosomal activity, useful in treating sleeping sickness. QSAR models predict molecular fingerprints like N-piperidinyl and 2-fluorophenyl functions to be responsible for higher activity (Amin et al., 2017).
Synthesis of Radioprotective Agents : N-2-(p-fluorophenyl)ethylamides of β-sulfmcarboxylic acids, structurally related to 2-(5-Chloro-2-fluorophenyl)ethylamine, have been synthesized and demonstrate radioprotective activity, indicating potential applications in radiation protection (Vasil'eva & Rozhkov, 1992).
Structural and Material Science Applications
Formation of Helical Structures : Studies on racemic and conglomerate 1-(4-haloaryl)ethylammonium tetrachlorocobaltate salts, including compounds with fluorophenyl groups, reveal the formation of helical structures through intermolecular hydrogen bonding, indicating potential applications in material science (Mande et al., 2015).
Molecular Structure and Intermolecular Interactions : Research on organoplatinum complexes with 2-(1-aminoethyl)-5-fluorophenyl-κ(2)C(1),N and 1-(4-fluorophenyl)ethylamine-κN shows the impact of fluorine substitution on molecular structure and intermolecular interactions, relevant for designing complexes in catalysis and material science (Raven et al., 2016).
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-2-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFISIJAJEXYYNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CCN)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70695225 | |
Record name | 2-(5-Chloro-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-2-fluorophenyl)ethan-1-amine | |
CAS RN |
771581-91-0 | |
Record name | 2-(5-Chloro-2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70695225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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